3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with a chloro group and an ethylsulfonyl-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.
Coupling with Pyridine: The final step involves coupling the ethylsulfonyl-pyrrolidine intermediate with a chloropyridine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be employed in studies to understand its interactions with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The ethylsulfonyl-pyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The chloro group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 3-Chloro-4-((1-(propylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 3-Chloro-4-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
Uniqueness
3-Chloro-4-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, while the chloro group enhances its reactivity and binding affinity.
Properties
IUPAC Name |
3-chloro-4-(1-ethylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-2-18(15,16)14-6-4-9(8-14)17-11-3-5-13-7-10(11)12/h3,5,7,9H,2,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFGHZNMNPJVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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